molecular formula C27H20ClNO4 B15022574 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B15022574
M. Wt: 457.9 g/mol
InChI Key: RWFILTQLELNVOQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various substituents, including a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2-(4-chlorobenzoyl)benzoic acid, which can be synthesized from 2-propenoic acid and 2-chloro-3-(4-chlorophenyl)-3-phenyl- (2Z)-2-(4-chlorobenzoyl)benzoic acid . This intermediate is then subjected to cyclization reactions to form the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. For example, the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydroxylamine hydrochloride in the presence of an inorganic base can be performed in water or alcoholic solvents to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, zinc metal, acetic acid, and various bases and solvents. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the compound can yield various derivatives with modified functional groups .

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets through its benzofuran core and chlorobenzoyl group. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. For example, the compound can undergo photo-induced electron transfer reactions, leading to the formation of radical intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H20ClNO4

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H20ClNO4/c1-14-12-20-16(3)25(33-22(20)13-15(14)2)27(31)29-23-19-6-4-5-7-21(19)32-26(23)24(30)17-8-10-18(28)11-9-17/h4-13H,1-3H3,(H,29,31)

InChI Key

RWFILTQLELNVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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